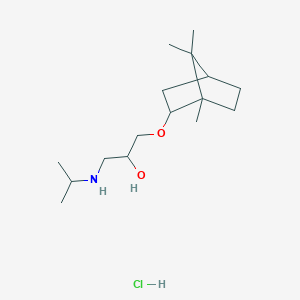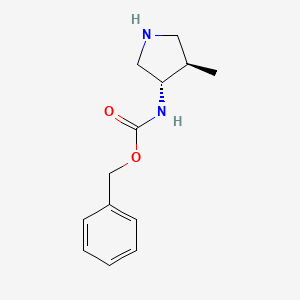
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptors on physiological and biochemical processes.
Mécanisme D'action
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the binding of agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of β2-adrenergic receptors and a reduction in the physiological and biochemical effects that are mediated by these receptors.
Biochemical and Physiological Effects:
The β2-adrenergic receptors are involved in a wide range of physiological and biochemical processes, including bronchodilation, vasodilation, glycogenolysis, lipolysis, and cardiac stimulation. By selectively blocking these receptors, 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 can be used to study the specific effects of β2-adrenergic receptors on these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other receptors or physiological processes. However, one limitation of using 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is that it may have off-target effects or interact with other receptors or enzymes in the body. Additionally, the effects of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 may be influenced by factors such as dose, route of administration, and experimental conditions.
Orientations Futures
There are many potential future directions for research on 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and cardiovascular disease. Another area of research is the development of new and more selective β2-adrenergic receptor antagonists that can be used to study the specific effects of these receptors on physiological and biochemical processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 and its potential off-target effects.
Applications De Recherche Scientifique
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the effects of β2-adrenergic receptors on physiological and biochemical processes. It has been shown to have a high affinity for β2-adrenergic receptors and can be used to selectively block their activity. This allows researchers to study the specific effects of β2-adrenergic receptors on various physiological and biochemical processes.
Propriétés
IUPAC Name |
1-(propan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-11(2)17-9-13(18)10-19-14-8-12-6-7-16(14,5)15(12,3)4;/h11-14,17-18H,6-10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBUHWNBZUULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942050 | |
| Record name | 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20041-49-0 | |
| Record name | 2-Propanol, 3-(2-bornyloxy)-3-(isopropylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate](/img/structure/B1653781.png)





![3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653790.png)
